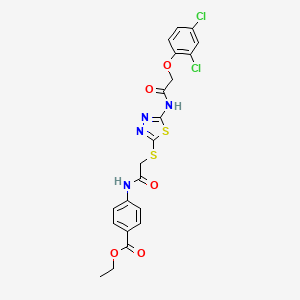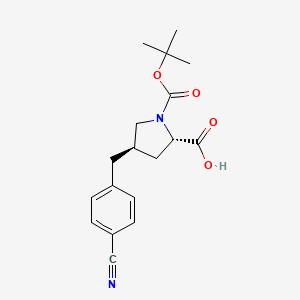
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound was designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile . The synthesis process involved the use of benzo[d]thiazol-2-yl and substituted aryl urea derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the combination of benzo[d]thiazol-2-yl and substituted aryl urea derivatives . The structure is designed to improve the pharmacological profile of anti-Parkinsonian agents .Scientific Research Applications
Conformational Adjustments and Assembly
- Conformational Adjustments in Urea and Thiourea Derivatives : Conformational adjustments in naphthalen-1-yl-thiourea and urea derivatives were established. These compounds, including 1-(4-methylthiazol-2-yl)-3-naphthalen-1-yl-urea, show different assembly behaviors and interactions with inorganic acids, forming hydrated salts with varying heterosynthons dependent on the anions. This highlights the potential for diverse applications in the field of crystal engineering and molecular assembly (Phukan & Baruah, 2016).
Optical and Photophysical Studies
- Non-linear Optical Response of Derivatives : A study on 2-(Naphthalen-2-yl)benzo[d]thiazole meso fused dipyrromethene boron difluoride dyes demonstrates the significant linear and non-linear optical properties of these derivatives. The research findings, including comparisons with urea, are crucial for applications in optical materials and photophysical studies (Mallah et al., 2019).
Sensor Development
- Development of Fluorescent Chemosensors : Research into naphthalene urea derivatives has led to the creation of a unique fluorescent chemosensor that demonstrates significant response to fluoride ions. This application is significant for sensing technologies and environmental monitoring (Cho et al., 2003).
Crystallography and Structural Analysis
- Crystal Structure and Thermal Studies : The synthesis and structural characterization of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol provide insights into the thermal stability and decomposition of such compounds, aiding in understanding their behavior in various applications, especially in crystallography and material science (Tupys et al., 2017).
Molecular Docking and Biological Activity
- Molecular Docking and Biological Activity : The synthesis of novel 1,4‐naphthoquinone derivatives and their metal complexes, including applications in molecular docking and biological activity studies, highlights the potential of naphthalene derivatives in biochemistry and pharmacology (Ekennia et al., 2018).
Future Directions
properties
IUPAC Name |
1-(3-methylphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-6-4-9-16(12-14)22-20(25)24-21-23-19(13-26-21)18-11-5-8-15-7-2-3-10-17(15)18/h2-13H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQMTVXHTQRKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dimethoxyphenyl)amino)formamide](/img/structure/B2674979.png)
![Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate](/img/structure/B2674980.png)
![5-(3,4-Dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2674981.png)
![N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2674982.png)

![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)

![3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2674989.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)


![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)
